(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Description
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Bond angles (C-O-C) | 118.5° ± 0.3° |
| Torsional flexibility | Limited due to aromatic stacking |
The benzo[d]oxazole ring exhibits a planar conformation, stabilized by π-π interactions with the adjacent phenyl group (distance: 3.45 Å). The dichlorophenyl moiety adopts a near-perpendicular orientation (85.2°) relative to the benzo[d]oxazole plane, minimizing steric clashes. Hydrogen bonding between the amino group and the ester carbonyl oxygen (N-H···O=C, 2.89 Å) further stabilizes the molecular conformation.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 471.3 ([M+H]⁺), with fragmentation patterns corresponding to loss of Cl (Δ m/z = 35) and the benzo[d]oxazole moiety (Δ m/z = 195).
Computational Molecular Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties:
Table 2: Key Computational Results
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Electrostatic potential | Negative charge localized on Cl and O atoms |
| Dipole moment | 5.78 Debye |
The HOMO is localized on the benzo[d]oxazole ring, while the LUMO resides on the dichlorophenyl group, suggesting charge-transfer interactions. Molecular docking studies reveal strong binding affinity to hydrophobic pockets in protein targets, driven by van der Waals interactions with the chloro and phenyl groups.
The torsional energy profile of the methoxy linker shows a barrier of 8.3 kcal/mol, indicating moderate rotational freedom. This flexibility may influence binding modes in biological systems.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15/h2-11,19H,12-13,27H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWNJNFKOSMSB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740237 | |
| Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728862-92-8 | |
| Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate, with the CAS number 579525-54-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The molecular formula of this compound is C24H21Cl3N2O4, with a molar mass of 507.79 g/mol. The compound features a chiral center at the amino acid moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 579525-54-5 |
| Molecular Formula | C24H21Cl3N2O4 |
| Molar Mass | 507.79 g/mol |
| Synonyms | Various derivatives |
Research indicates that compounds containing benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship studies suggest that modifications to the benzoxazole core and substituents on the phenyl rings can significantly alter biological activity .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:
- Breast Cancer Cells : Effective against MCF-7 and MDA-MB series.
- Lung Cancer Cells : Exhibited activity against A549 and H1975 lines.
- Colorectal Cancer : Inhibition observed in HCT116 and HT29 cells.
Structure–Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups on the aromatic rings enhances cytotoxicity, while electron-withdrawing groups decrease it. For instance, the presence of methoxy groups has been linked to increased activity compared to halogen substituents .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on PC12 Cells : The compound was tested for neuroprotective effects against Aβ25–35-induced toxicity in PC12 cells. Results indicated significant protection at low concentrations (1.25 to 5 μg/mL), showcasing its potential in neurodegenerative disease models .
- Anticancer Activity : In a comparative study with known anticancer agents, (S)-Methyl 2-amino derivatives showed enhanced potency against prostate and liver cancer cell lines compared to standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis based on available evidence:
Structural and Functional Group Comparisons
(a) Benzooxazole Derivatives Benzooxazole-containing compounds are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives with methoxy or halogen substituents (e.g., 3,5-dichloro groups) often exhibit enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets . Unlike the target compound, simpler benzooxazole analogs (e.g., unsubstituted or mono-halogenated variants) typically have lower molar masses (<400 g/mol), which may reduce metabolic stability compared to the dichlorinated, methoxy-linked structure of the target molecule .
(b) Methyl Esters in Agrochemicals
Methyl esters are common in agrochemicals, as seen in sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester (). These compounds share the methyl ester functional group but differ in core structures (triazine vs. benzooxazole) and substituents. For instance:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₁Cl₃N₂O₄ | 507.79 | Benzooxazole, dichlorophenyl, methyl ester | Unknown (potential drug) |
| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea, methyl ester | Herbicide |
| Triflusulfuron Methyl Ester | C₁₅H₁₅F₃N₄O₆S | 436.36 | Triazine, trifluoroethoxy, methyl ester | Herbicide |
The target compound’s higher molar mass and dichlorophenyl group may confer greater environmental persistence compared to triazine-based herbicides .
Physicochemical and Bioactivity Comparisons
This contrasts with polar sulfonylurea herbicides, which prioritize solubility for foliar absorption .
(b) Stereochemical Specificity The (S)-configuration of the methyl 2-aminopropanoate group is critical for chiral recognition in biological systems. For example, (S)-enantiomers of amino acid derivatives often exhibit superior receptor-binding efficiency compared to (R)-forms .
Q & A
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 2,4,6-Trichlorotriazine, DIPEA | -35°C | 7 h | 90% |
| 2 | Vanillin, DIPEA | 40°C | 47 h | - |
| 3 | Methyl 3-aminobenzoate | 40°C | 23.5 h | - |
Basic: What spectroscopic techniques are effective for characterizing structural integrity?
Methodological Answer:
- ¹H NMR : Resolve stereochemistry and confirm substituents (e.g., methoxy groups at δ 3.76 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, critical for detecting impurities.
- Chromatography (TLC/HPLC) : Monitor reaction progress and purity (e.g., Rf = 0.18 in hexane/EtOAc 2:1) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity (GHS Category 2/3 for health hazards) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can purification challenges (e.g., mixed fractions) be resolved?
Methodological Answer:
- Gradient Optimization : Adjust EtOAc concentration incrementally (1–20%) during column chromatography to separate structurally similar byproducts .
- Re-Chromatography : Re-process mixed fractions with smaller silica columns (40 g vs. 90 g) and lower eluent polarity (4% EtOAc) .
- HPLC-Prep : Use reverse-phase HPLC with C18 columns for high-resolution separation of polar impurities.
Advanced: What experimental design strategies optimize synthesis yield?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) and model interactions. For example:
- Central Composite Design : Optimize coupling reaction parameters (time, catalyst loading) .
- Response Surface Methodology : Predict yield maxima under varying conditions .
- Flow Chemistry : Automate reagent mixing and heat transfer in microreactors to enhance reaction control .
Advanced: How do structural modifications influence physicochemical properties?
Methodological Answer:
- Methoxy Group Replacement : Substituting the methoxy group with bulkier substituents (e.g., trifluoroethoxy) alters solubility and bioavailability .
- Dichlorophenyl Modifications : Introducing electron-withdrawing groups (e.g., nitro) increases electrophilicity, impacting reactivity in downstream applications .
- Stereochemical Analysis : Use X-ray crystallography or circular dichroism to correlate (S)-configuration with biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
